molecular formula C11H15N3O B2933441 1-[4-(Pyridin-4-yl)piperazin-1-yl]ethan-1-one CAS No. 300394-67-6

1-[4-(Pyridin-4-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B2933441
CAS No.: 300394-67-6
M. Wt: 205.261
InChI Key: DUIMATYBNXNRMU-UHFFFAOYSA-N
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Description

1-[4-(Pyridin-4-yl)piperazin-1-yl]ethan-1-one ( 300394-67-6) is a high-purity chemical compound with a molecular formula of C11H15N3O and a molecular weight of 205.26 g/mol . This molecule features a piperazine ring core, a key scaffold in medicinal chemistry, which is substituted by a pyridin-4-yl group and an acetyl group. Compounds based on the pyridinylpiperazine structure are of significant interest in scientific research and drug discovery, as this privileged pharmacophore is found in ligands targeting various biological pathways . Researchers utilize this and similar acetylated piperazine derivatives as versatile building blocks or intermediates in organic synthesis and medicinal chemistry efforts, particularly in the development of novel small molecule probes . As a confirmed component of more complex structures, this core template is valuable for exploring structure-activity relationships . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(4-pyridin-4-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-10(15)13-6-8-14(9-7-13)11-2-4-12-5-3-11/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIMATYBNXNRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-[4-(Pyridin-4-yl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The piperazine and pyridine rings can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound 1-[4-(Pyridin-4-yl)piperazin-1-yl]ethan-1-one:

While the provided search results do not offer specific applications, case studies, or comprehensive data tables for 1-[4-(Pyridin-4-yl)piperazin-1-yl]ethan-1-one, some results do provide information on similar compounds and related research areas. Here's a summary:

  • Related Compound Information:
    • The compound 2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethan-1-one, which shares structural similarities, is studied for potential anti-inflammatory, analgesic, and antipyretic properties. It's also investigated for interactions with biological targets like enzymes and receptors, with applications in enzyme inhibition and protein-ligand interaction studies.
  • Pyridine Derivatives:
    • 1-(pyridin-4-yl)ethan-1-one, a related pyridine derivative, is available for scientific research .
  • Arsenic Research :
    • A workshop reviewed the association between arsenic and diabetes . Arsenic exposure has links to various health issues, including cancer and cardiovascular diseases . Systems biology approaches are used to evaluate arsenic toxicity and carcinogenicity .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : Electron-withdrawing groups (e.g., Cl in QD15) reduce synthetic yields compared to electron-donating groups (e.g., benzoyl in QD10), likely due to steric or electronic challenges in nucleophilic substitution reactions .
  • Purity : All analogs in and achieved ≥98% purity via UPLC/MS, underscoring robust synthetic protocols .

Pharmacological and Biochemical Profiles

Receptor Binding and Selectivity

  • Histamine H3 Receptor Ligands: QD10–QD12 () show dual activity as H3 receptor antagonists and antioxidants, with IC50 values in the nanomolar range. The benzoyl group in QD10 enhances receptor affinity compared to halogenated analogs, likely due to π-π stacking with aromatic residues in the receptor’s binding pocket .
  • 5-HT6 Receptor Targeting : Analog 3a (), featuring a 4-iodophenylsulfonylindole group, demonstrates high 5-HT6 affinity (Ki < 10 nM), suggesting that bulky substituents improve selectivity for serotonin receptors .

Antioxidant Activity

  • QD10–QD12 exhibit radical-scavenging activity in DPPH assays, with EC50 values comparable to ascorbic acid. The 4-fluorobenzoyl group in QD3 enhances antioxidant capacity relative to non-halogenated analogs, possibly due to increased stability of the radical intermediate .

Structural Insights from Spectroscopy

  • 13C-NMR Data : The 4-fluorobenzyl analog () shows distinct carbonyl (C=O) peaks at ~170 ppm, confirming the acetyl group’s electronic environment. Substituents like fluorine induce deshielding effects, altering chemical shifts .

Q & A

Q. What are the standard synthetic methodologies for preparing 1-[4-(Pyridin-4-yl)piperazin-1-yl]ethan-1-one, and what are critical optimization steps?

Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A general procedure involves reacting 1-(4-fluorobenzyl)piperazine derivatives with acetylating agents (e.g., acetyl chloride) in a solvent like dichloromethane (DCM) or dimethylformamide (DMF), often under reflux with a base such as N,N-diisopropylethylamine (DIPEA). Critical steps include controlling reaction temperature to avoid side reactions (e.g., over-acylation) and purification via crystallization or flash chromatography .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Answer: Key techniques include:

  • NMR spectroscopy (1H/13C) to confirm substituent positions and purity.
  • X-ray crystallography (using SHELX software for refinement) to resolve 3D conformation and hydrogen-bonding networks .
  • Mass spectrometry (HRMS/ESI-MS) for molecular weight validation.
  • FT-IR to identify functional groups like carbonyl (C=O) stretching (~1700 cm⁻¹) .

Q. What safety precautions are required when handling this compound in the lab?

Answer: The compound may pose health hazards (e.g., skin/eye irritation, respiratory issues). Key precautions include:

  • Use of PPE (gloves, goggles, lab coats).
  • Working in a fume hood to avoid inhalation.
  • Storing in airtight containers away from moisture and heat.
  • Emergency protocols: Flush eyes/skin with water and seek medical attention if exposed .

Advanced Research Questions

Q. How do structural modifications (e.g., pyridine vs. benzene substituents) influence biological activity?

Answer: The pyridine moiety enhances hydrogen-bonding potential and bioavailability compared to phenyl groups. For example, replacing pyridine with imidazole (as in ketoconazole analogs) increases antifungal activity by improving target (e.g., CYP51) binding . Computational docking studies (AutoDock, Schrödinger) can quantify binding affinities and guide rational design .

Q. What computational strategies are used to predict binding modes and pharmacokinetic properties?

Answer:

  • Molecular docking (e.g., AutoDock Vina) to model interactions with biological targets (e.g., enzymes, receptors).
  • MD simulations (GROMACS) to assess stability of ligand-target complexes.
  • ADMET prediction tools (SwissADME) to estimate solubility, bioavailability, and toxicity .

Q. How is biological activity evaluated, and what are common reference compounds?

Answer:

  • In vitro assays : Anticancer activity via MTT assays (e.g., IC50 determination against cancer cell lines). Antifungal activity using microdilution methods (compared to ketoconazole as a reference) .
  • Enzyme inhibition : Measure IC50 against targets like pyruvate kinase M2 (PKM2) using fluorescence-based assays .

Q. What challenges arise in crystallographic analysis, and how are they addressed?

Answer: Challenges include crystal twinning, weak diffraction, and disorder. Solutions:

  • Optimize crystallization conditions (solvent mixtures, slow evaporation).
  • Use high-resolution synchrotron data collection.
  • Refinement with SHELXL, incorporating restraints for disordered regions .

Q. How do researchers resolve contradictions between computational predictions and experimental data (e.g., solubility vs. activity)?

Answer: Discrepancies may arise from force field inaccuracies or unmodeled solvent effects. Strategies:

  • Validate predictions with orthogonal assays (e.g., SPR for binding kinetics).
  • Adjust solvent parameters in simulations (explicit vs. implicit solvation models).
  • Use co-solvents (DMSO, cyclodextrins) to improve experimental solubility .

Q. What strategies optimize solubility and stability for in vivo studies?

Answer:

  • Salt formation : Hydrochloride salts improve aqueous solubility.
  • Co-solvent systems : Use DMSO/PEG mixtures for parenteral formulations.
  • pH adjustment : Buffered solutions (pH 6–7) prevent degradation .

Q. How is synthetic scalability achieved without compromising yield or purity?

Answer:

  • Flow chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps.
  • Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) for safer scaling.
  • Catalytic methods : Use Pd/C or enzyme catalysts to reduce byproducts .

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